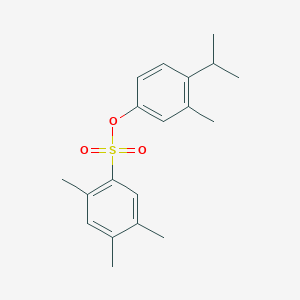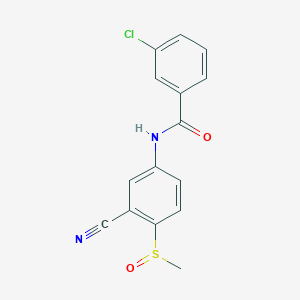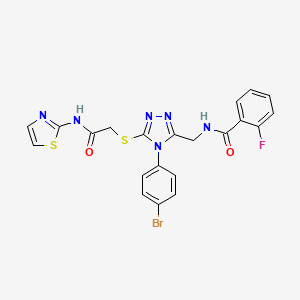
甲基((1-苯基-1H-四唑-5-基)甲基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is an organic compound that features a tetrazole ring, a phenyl group, and a carbamate moiety. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values
科学研究应用
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:
作用机制
Target of Action
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, also known as methyl N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, is a compound that has been synthesized for its potential biological applications Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The tetrazole moiety in the compound is known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Biochemical Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for n-glucuronidation .
Pharmacokinetics
The tetrazole moiety in the compound is known to be more soluble in lipids than carboxylic acids, which suggests that it may have good bioavailability due to its ability to penetrate cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
Tetrazoles are known to be stable over a wide ph range and are also stable to various oxidizing and reducing agents .
生化分析
Biochemical Properties
The biochemical properties of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate are largely determined by the tetrazole ring. Tetrazoles are known to interact with various enzymes, proteins, and other biomolecules . The tetrazole ring is considered a biomimic of the carboxylic acid functional group, which allows it to participate in a variety of biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is not well-defined. The tetrazole ring is known to participate in a variety of binding interactions with biomolecules . It can act as a ligand, forming complexes with metal ions . This suggests that methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate could potentially interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Tetrazoles are known to be resistant to biological degradation, suggesting that this compound could exhibit stability over time .
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound could potentially be involved in similar metabolic pathways.
Transport and Distribution
Tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially influence the transport and distribution of this compound.
Subcellular Localization
The lipid solubility of tetrazolate anions suggests that this compound could potentially penetrate cell membranes and localize within various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and transition metals, under controlled conditions to ensure the formation of the tetrazole ring.
For the specific synthesis of methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, the phenyl group is introduced via a suitable phenyl-substituted nitrile. The carbamate group is then added through a reaction with methyl chloroformate or a similar reagent under basic conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives, including methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate, often involves large-scale cycloaddition reactions using automated reactors. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Substitution: The phenyl group and the carbamate moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles or nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
相似化合物的比较
Similar Compounds
1-Phenyl-1H-tetrazole: Lacks the carbamate group but shares the tetrazole and phenyl moieties.
Methyl carbamate: Contains the carbamate group but lacks the tetrazole and phenyl moieties.
Tetrazole derivatives: Various compounds with different substituents on the tetrazole ring.
Uniqueness
Methyl ((1-phenyl-1H-tetrazol-5-yl)methyl)carbamate is unique due to the combination of the tetrazole ring, phenyl group, and carbamate moiety. This combination imparts specific chemical and biological properties that are not observed in simpler tetrazole or carbamate compounds .
属性
IUPAC Name |
methyl N-[(1-phenyltetrazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-10(16)11-7-9-12-13-14-15(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRAXVDFNWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)

